Methyl 2-(5-bromo-2-pyrimidinyl)-2-cyanoacetate
Overview
Description
Methyl 2-(5-bromo-2-pyrimidinyl)-2-cyanoacetate (M2BPCA) is an organic compound composed of a methyl group, a bromo-2-pyrimidinyl group, and a cyanoacetate group. It is a versatile reagent that has found applications in a variety of fields, including organic synthesis, drug discovery, and medicinal chemistry.
Scientific Research Applications
Interaction with Methylene-Active Compounds
- Study Focus: Interaction with sodium derivatives of various compounds to produce substituted derivatives.
- Key Finding: Azinyl-ylidene tautomerism is a characteristic feature of these compounds.
- Source: (Shukurov et al., 1993).
One-Pot Synthesis of 2-Aminopyrimidinones
- Study Focus: A three-component reaction involving benzaldehyde derivatives, methyl cyanoacetate, and guanidinium carbonate.
- Key Finding: This process leads to the creation of 2-amino-4-aryl-1,6-dihydro-6-oxopyrimidine-5-carbonitriles.
- Source: (Bararjanian et al., 2010).
Antiviral Activity of Pyrimidine Derivatives
- Study Focus: Synthesis and evaluation of 2,4-diamino-6-hydroxypyrimidines for antiviral activity.
- Key Finding: Specific 5-substituted 2,4-diaminopyrimidine derivatives inhibited retrovirus replication in cell culture.
- Source: (Hocková et al., 2003).
Large-Scale Synthesis of Pyrimidinyl Acetate
- Study Focus: Efficient synthesis of methyl 2-(5-hydroxypyrimidin-2-yl)acetate.
- Key Finding: Developed methodology provides high-yielding routes suitable for large-scale synthesis.
- Source: (Morgentin et al., 2009).
Synthesis and Biological Activities of Pyrimidine Derivatives
- Study Focus: Synthesis of novel pyrimido[4,5-b]quinolines and chromeno[2,3-d]pyrimidin-4-ones.
- Key Finding: Compounds exhibited significant antimicrobial, anti-inflammatory, and analgesic activities.
- Source: (Rajanarendar et al., 2012).
Synthesis of Benzoic Acid Derivatives
- Study Focus: Synthesis of 5-methyl-2-(pyrimidin-2-yl)benzoic acid.
- Key Finding: A synthetic method offering a short pathway and high yield.
- Source: (Liu et al., 2020).
Mechanism of Action
Target of Action
Similar compounds such as (5-bromopyrimidin-2-yl)methanol and 2-(5-Bromo-2-pyrimidinyl)-2-methylpropanenitrile have been studied, which might share similar targets due to the presence of the 5-bromo-2-pyrimidinyl moiety
Biochemical Pathways
Properties
IUPAC Name |
methyl 2-(5-bromopyrimidin-2-yl)-2-cyanoacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3O2/c1-14-8(13)6(2-10)7-11-3-5(9)4-12-7/h3-4,6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZAOUTFVQUYJSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C#N)C1=NC=C(C=N1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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